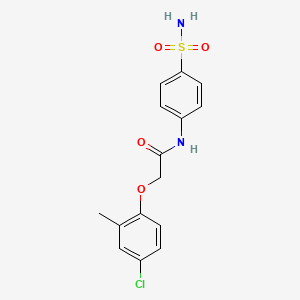

2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Description

2-(4-Chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with a 4-chloro-2-methylphenoxy group and a 4-sulfamoylphenyl moiety. The sulfamoyl group (SO₂NH₂) is a well-established zinc-binding group (ZBG) in carbonic anhydrase (CA) inhibitors, while the phenoxy tail may influence selectivity and binding interactions with target enzymes or receptors.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-10-8-11(16)2-7-14(10)22-9-15(19)18-12-3-5-13(6-4-12)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTAMPXEWJNOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

-

Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 4-chloro-2-methylphenol with a suitable acylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group.

-

Acetamide Formation: : The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate. This step requires careful control of reaction conditions, including temperature and reaction time, to ensure the desired product is obtained.

-

Sulfamoylation: : The final step involves the reaction of the acetamide intermediate with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound. This reaction is typically carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

-

Substitution: : The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted phenoxy derivatives

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research, including:

-

Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

-

Biology: : Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains.

-

Medicine: : Explored as a potential therapeutic agent for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

-

Industry: : Used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation or cancer, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Design Strategies

The compound shares a common N-(4-sulfamoylphenyl)acetamide scaffold with numerous derivatives, differing primarily in the substituent attached to the acetamide linker. Key structural analogs and their distinguishing features include:

Enzyme Inhibition and Selectivity

The sulfamoyl group enables zinc coordination in CA active sites. Comparative inhibition data for CA isoforms highlights the role of tail modifications:

Key Findings :

- The "tail approach" optimizes selectivity by exploiting differences in CA isoform active sites. For example, bulkier tails (e.g., benzhydrylpiperazinyl) enhance hCA VII inhibition due to favorable interactions with Val135 and Leu204 .

- The target compound’s phenoxy tail, though smaller, may engage in hydrophobic interactions similar to piperazinyl derivatives, but its selectivity profile remains to be experimentally validated.

Anticancer Activity

Rhodanine-linked derivatives (e.g., 7c ) with electron-withdrawing groups (e.g., CF₃O) exhibit potent cytotoxicity (IC₅₀ < 10 µM in HepG2 cells). The target compound’s chloro and methyl groups could similarly enhance membrane permeability and tumor cell targeting.

Auxin-like Activity

WH7, a structural analog with a triazole group, inhibits root growth in Arabidopsis (IC₅₀ ~ 1 µM) . Replacing the triazole with a sulfamoylphenyl group (as in the target compound) may redirect bioactivity from plant growth regulation to enzyme inhibition.

Biological Activity

2-(4-chloro-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a chemical compound with significant biological activity, particularly as a carbonic anhydrase inhibitor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₅H₁₅ClN₂O₄S

- Molecular Weight : 354.81 g/mol

- CAS Number : 78357-43-4

The compound features a chloro-substituted aromatic ring, a sulfamoyl group, and an acetamide functional group, contributing to its unique biological properties.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrases (CAs). These enzymes catalyze the reversible reaction between carbon dioxide and water to bicarbonate and protons. Inhibition of CAs can lead to various therapeutic effects, particularly in conditions such as:

- Glaucoma : Reducing intraocular pressure.

- Epilepsy : Modulating neuronal excitability.

- Cancer : Altering tumor microenvironment and metabolic processes.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits carbonic anhydrases, with binding affinity being influenced by its structural features. The inhibition potency has been quantified through IC50 values in various assays:

| Enzyme Target | IC50 (µM) |

|---|---|

| Carbonic Anhydrase II | 22.61 |

| Urease | 9.95 |

These findings illustrate the compound's potential as a therapeutic agent against diseases where these enzymes play a critical role .

Case Studies and Research Findings

-

Therapeutic Applications :

- A study highlighted its effectiveness in reducing tumor growth in animal models of cancer when used in conjunction with other chemotherapeutic agents.

- Another investigation focused on its neuroprotective effects in models of epilepsy, suggesting a mechanism involving modulation of ion transport across neuronal membranes .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Structural Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Variations in the phenoxy and sulfamoyl groups can significantly affect binding affinity and inhibitory potency against target enzymes. For instance, modifications to the acetamide moiety can enhance selectivity towards specific carbonic anhydrase isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.